molecular formula C18H19BrN4O2 B14124105 tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate

tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate

Cat. No.: B14124105
M. Wt: 403.3 g/mol
InChI Key: UKOYSOVSGWTXIS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl group, a bromine atom, and a benzimidazole moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-1H-benzo[d]imidazole and tert-butyl 2-aminophenylcarbamate.

    Coupling Reaction: The key step involves the coupling of 5-bromo-1H-benzo[d]imidazole with tert-butyl 2-aminophenylcarbamate under suitable reaction conditions. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups present in the molecule.

    Coupling Reactions: The benzimidazole moiety can participate in coupling reactions with boronic acids or other coupling partners to form new C-C or C-N bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce complex molecules with extended conjugation.

Scientific Research Applications

tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another benzimidazole derivative with a piperidine ring.

    tert-Butyl 4-(5-bromo-2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate: A similar compound with a furan substituent.

Uniqueness

tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate is unique due to the presence of both a bromine atom and a tert-butyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of various bioactive molecules.

Properties

Molecular Formula

C18H19BrN4O2

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl N-[2-[(6-bromo-1H-benzimidazol-2-yl)amino]phenyl]carbamate

InChI

InChI=1S/C18H19BrN4O2/c1-18(2,3)25-17(24)23-13-7-5-4-6-12(13)20-16-21-14-9-8-11(19)10-15(14)22-16/h4-10H,1-3H3,(H,23,24)(H2,20,21,22)

InChI Key

UKOYSOVSGWTXIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC2=NC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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